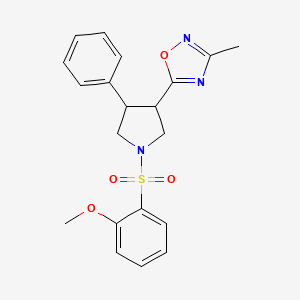

5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

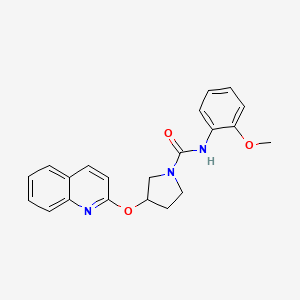

Vue d'ensemble

Description

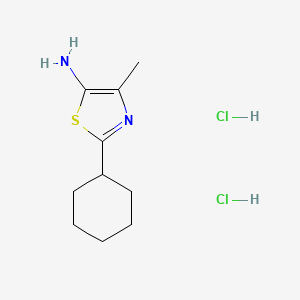

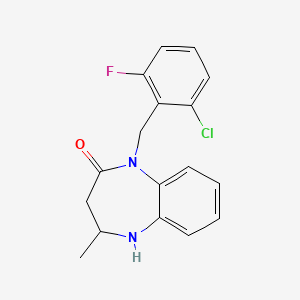

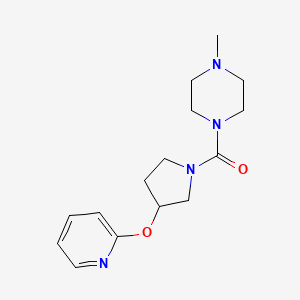

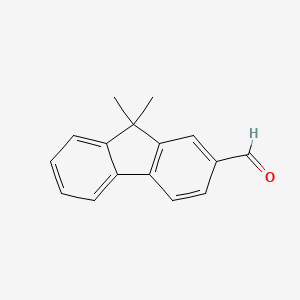

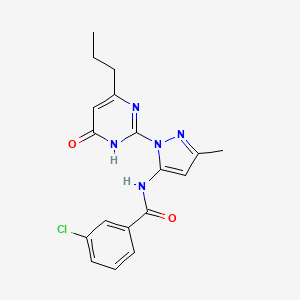

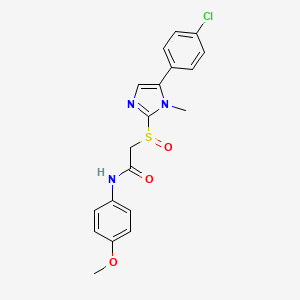

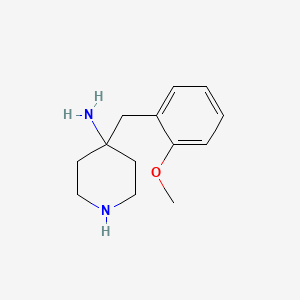

The compound “5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, a phenyl ring, a methoxy group, a sulfonyl group, and an oxadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could potentially be formed through a reaction of a protected 1,2-diamine with a suitable electrophile .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially participate in substitution reactions, while the oxadiazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could potentially increase its polarity, while the presence of the phenyl and pyrrolidine rings could potentially increase its lipophilicity .Applications De Recherche Scientifique

Photoredox-Catalyzed Synthesis

The compound is used in the Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones . This process involves a regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides through the intermolecular radical addition/cyclization of alkenes C (sp 2 )-H . This procedure provides a mild and efficient route to a range of monosulfonylated pyrrolin-2-ones at room temperatures .

5-HT6 Receptor Antagonists

The compound is identified as a new class of 5-HT6 receptor modulators . It is used in the design and synthesis of extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists . Compounds like 2- (4- (2-methoxyphenyl)piperazin-1-yl)-1- (1-tosyl-1 H -indol-3-yl)ethanol ( 4b ), 1- (1- (4-iodophenylsulfonyl)-1 H -indol-3-yl)-2- (4- (2-methoxyphenyl)piperazin-1-yl)ethanol ( 4g) and 2- (4- (2-methoxyphenyl)piperazin-1-yl)-1- (1- (naphthalen-1-ylsulfonyl)-1 H -indol-3-yl)ethanol ( 4j) showed the best binding affinity .

Antifungal Activity

The compound has been synthesized and studied for its antifungal activity . The inhibitory effects of the synthesized oxadiazole methyl sulfone compounds on phytopathogenic fungi were studied . Two fungi, F. oxysporum and C. mandshurica, representing typical fungi often occurring in the Chinese agro-ecosystem were chosen for fungicide screening using the mycelial growth rate method .

Orientations Futures

Propriétés

IUPAC Name |

5-[1-(2-methoxyphenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14-21-20(27-22-14)17-13-23(12-16(17)15-8-4-3-5-9-15)28(24,25)19-11-7-6-10-18(19)26-2/h3-11,16-17H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXUMIOMNUZSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![2-Cyclobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2754790.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)

![3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide](/img/structure/B2754806.png)